molecular formula C23H22N2O4 B2988031 4-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946367-51-7

4-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No. B2988031
CAS RN: 946367-51-7
M. Wt: 390.439
InChI Key: HXEJIYWJXDESOX-UHFFFAOYSA-N
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Description

The compound “4-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide” is a benzamide derivative bearing heterocyclic furan and piperazine rings . It has a molecular formula of C23H22N2O4 and a molecular weight of 390.439.


Synthesis Analysis

The synthesis of this compound involves a series of reactions. Initial 4- (chloromethyl)benzoyl chloride and 3- (chloromethyl)benzoyl chloride were stirred with benzyl amine and cyclohexyl amine, respectively, in an aqueous medium at pH 9 – 10 maintained by aqueous sodium carbonate. The resulting benzamides were refluxed with 1- (2-furoyl)piperazine in the presence of K2CO3 and CH3CN to acquire the target compounds .


Molecular Structure Analysis

The molecular structure of this compound was confirmed using various spectroscopic techniques including 13C NMR, 1H NMR, IR, and EI-MS .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of benzyl chloride with ammonia to yield benzoic acid amide. Amide (RCO-NH2) is a compound which has a C=O group and R substituent that may be hydrogen, linear chain, or ring structures .

Scientific Research Applications

Synthesis and Biological Activity

Research into related quinoline and quinazoline derivatives reveals a broad interest in their synthesis and biological applications. For instance, derivatives of quinazoline have been studied for their antimicrobial activities, showcasing the potential of these compounds in developing new antibiotics or antimicrobial agents (El-Hashash et al., 2011). Such studies underline the importance of synthetic pathways in creating novel compounds with specific biological activities, which could include the synthesis and investigation of 4-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide for similar or extended applications.

Chemical Reactivity and Synthesis Techniques

The reactivity of similar compounds, including those involving ethoxy groups and fused heteroarenes, has been explored to develop new synthetic methodologies. For example, a study on rhodium-catalyzed annulation processes demonstrates the formation of pyrano[4,3,2-ij]isoquinoline derivatives, highlighting advanced synthesis techniques that could be applicable to the compound for the creation of diverse and functionally rich heterocycles (Wu et al., 2018). Such methodologies offer pathways for the synthesis of complex structures, potentially opening doors to novel drug discoveries and materials science applications.

Potential Therapeutic Applications

Research into the structural analogs of 4-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide suggests potential therapeutic applications. Compounds with similar structural frameworks have been evaluated as antiamebic agents, indicating the possibility of developing new treatments for parasitic infections (Bailey et al., 1979). The exploration of related compounds for their biological activities could inspire further research into the therapeutic potential of 4-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide, ranging from antimicrobial to anticancer applications.

Antioxidant Properties and Food Safety

The investigation of ethoxyquin and related antioxidants in animal feed presents an interesting application area. Ethoxyquin, for example, is utilized for lipid peroxidation prevention, indicating the role of ethoxy-containing compounds in preserving food quality and safety (Blaszczyk et al., 2013). This application underscores the potential of 4-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide in related antioxidant roles, possibly extending to food safety and preservation technologies.

properties

IUPAC Name

4-ethoxy-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-2-28-19-10-7-16(8-11-19)22(26)24-18-9-12-20-17(15-18)5-3-13-25(20)23(27)21-6-4-14-29-21/h4,6-12,14-15H,2-3,5,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEJIYWJXDESOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide

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